molecular formula C16H14N4O3S B6713089 N-[3-(1H-pyrazol-4-ylsulfonylamino)phenyl]benzamide

N-[3-(1H-pyrazol-4-ylsulfonylamino)phenyl]benzamide

Cat. No.: B6713089
M. Wt: 342.4 g/mol
InChI Key: LCYJUVOSMRUUIO-UHFFFAOYSA-N
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Description

N-[3-(1H-pyrazol-4-ylsulfonylamino)phenyl]benzamide is a complex organic compound that features a pyrazole ring, a sulfonyl group, and a benzamide moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Properties

IUPAC Name

N-[3-(1H-pyrazol-4-ylsulfonylamino)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O3S/c21-16(12-5-2-1-3-6-12)19-13-7-4-8-14(9-13)20-24(22,23)15-10-17-18-11-15/h1-11,20H,(H,17,18)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCYJUVOSMRUUIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)NS(=O)(=O)C3=CNN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1H-pyrazol-4-ylsulfonylamino)phenyl]benzamide typically involves multiple steps, starting with the formation of the pyrazole ring. One common method is the cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes to form pyrazoles . The pyrazole ring can also be synthesized via the condensation of ketones, aldehydes, and hydrazine monohydrochloride, followed by oxidation .

The sulfonylation of the pyrazole ring is achieved by reacting the pyrazole with sulfonyl chlorides under basic conditions. The final step involves the coupling of the sulfonylated pyrazole with 3-aminophenylbenzamide under appropriate conditions to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1H-pyrazol-4-ylsulfonylamino)phenyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The pyrazole ring can be oxidized under specific conditions to form pyrazole oxides.

    Reduction: The sulfonyl group can be reduced to a sulfide under reducing conditions.

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include pyrazole oxides, sulfides, and substituted benzamides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[3-(1H-pyrazol-4-ylsulfonylamino)phenyl]benzamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of N-[3-(1H-pyrazol-4-ylsulfonylamino)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group and pyrazole ring play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(1H-pyrazol-4-ylsulfonylamino)phenyl]benzamide is unique due to the combination of its pyrazole ring, sulfonyl group, and benzamide moiety. This unique structure imparts specific biological activities and chemical reactivity that distinguish it from other similar compounds.

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